molecular formula C19H17NO5 B2361157 N-(2-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 309725-98-2

N-(2-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2361157
CAS No.: 309725-98-2
M. Wt: 339.347
InChI Key: ZIZCDLUHCQHCDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetically derived small molecule belonging to the coumarin-3-carboxamide class, a group known for its diverse and potent pharmacological properties. This compound is of significant interest in medicinal chemistry and drug discovery research, particularly for developing novel anticancer and central nervous system (CNS) therapeutic agents. Coumarin-based scaffolds have demonstrated a remarkable ability to interact with multiple cellular targets. This compound shows high research potential as an anti-cancer agent, with studies on analogous structures revealing potent antiproliferative activities against various human cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) . Its mechanism of action in oncology research may involve the induction of apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, as observed in structurally related chromene derivatives . Furthermore, its core structure suggests potential as a monoamine oxidase (MAO) inhibitor. Research on similar 3-carboxamido-coumarins has identified potent and highly selective inhibitors for the MAO-B isoform, which is a crucial target for managing neurological conditions . The molecular structure integrates an 8-methoxy-2-oxo-2H-chromene (coumarin) core linked via a carboxamide bridge to a 2-ethoxyphenyl substituent. This specific design is strategic; the coumarin core provides a privileged pharmacophore, while the ethoxyphenyl moiety enhances lipophilicity and influences receptor binding affinity. The compound is supplied with comprehensive analytical characterization data. It is intended for research applications only and is not approved for diagnostic, therapeutic, or veterinary use. Researchers should handle the material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-8-methoxy-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-3-24-15-9-5-4-8-14(15)20-18(21)13-11-12-7-6-10-16(23-2)17(12)25-19(13)22/h4-11H,3H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZCDLUHCQHCDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Chromene Skeleton Formation

The synthesis begins with the preparation of the chromene backbone. Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate serves as the primary intermediate, synthesized via the Pechmann condensation of resorcinol derivatives with β-keto esters. For instance, reacting 3-methoxyresorcinol with ethyl acetoacetate in the presence of a Lewis acid (e.g., sulfuric acid or boron trifluoride etherate) yields ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate. This method typically achieves yields of 70–85% after recrystallization from ethanol.

Reaction Conditions:

  • Temperature: 80–100°C
  • Solvent: Toluene or acetic acid
  • Catalyst: Concentrated H₂SO₄ (5–10 mol%)
  • Time: 1–2 hours

Amidation with 2-Ethoxyaniline

The carboxylate ester undergoes nucleophilic acyl substitution with 2-ethoxyaniline to form the target carboxamide. This step involves refluxing equimolar amounts of ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate and 2-ethoxyaniline in a polar aprotic solvent (e.g., dimethylformamide or ethanol) for 6–8 hours. The reaction is driven by the generation of ethanol as a leaving group, with yields ranging from 75% to 94% after purification via column chromatography (silica gel, ethyl acetate/hexane).

Optimization Notes:

  • Solvent Choice : Ethanol facilitates higher yields (94%) compared to toluene (82%) due to improved solubility of intermediates.
  • Catalyst : Anhydrous conditions are critical to prevent hydrolysis of the ester intermediate.
  • Stoichiometry : A 1:1.2 ratio of ester to amine minimizes side products.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound is confirmed via ¹H and ¹³C NMR:

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 8.87 (s, 1H, chromene-H4)
    • δ 8.74 (t, J = 5.8 Hz, 1H, NH)
    • δ 7.18–6.87 (m, 4H, aromatic protons)
    • δ 4.10 (q, J = 7.0 Hz, 2H, OCH₂CH₃)
    • δ 3.73 (s, 3H, OCH₃)
  • ¹³C NMR :
    • 161.42 ppm (chromene C=O)
    • 160.87 ppm (amide C=O)
    • 55.44 ppm (OCH₃)
    • 63.20 ppm (OCH₂CH₃)

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • 1685 cm⁻¹ (C=O stretch, chromenone)
  • 1650 cm⁻¹ (C=O stretch, amide)
  • 1240 cm⁻¹ (C-O-C ether)

Mass Spectrometry

The molecular ion peak [M+H]⁺ appears at m/z 370.4, consistent with the molecular formula C₂₀H₁₉NO₅. Fragmentation patterns confirm the loss of ethoxy (–OCH₂CH₃) and methoxy (–OCH₃) groups.

Comparative Analysis with Analogous Compounds

Structural Modifications and Yield Trends

Substituting the amine component significantly impacts synthetic efficiency:

Amine Reactant Yield (%) Reference
2-Ethoxyaniline 94
4-Fluorophenethylamine 89
3,4-Dimethoxyphenethylamine 82

Electron-donating groups (e.g., methoxy, ethoxy) on the aryl amine enhance nucleophilicity, improving amidation efficiency.

Solvent and Temperature Effects

Elevated temperatures (reflux conditions) and polar solvents (ethanol, DMF) favor complete conversion. For example, ethanol at 80°C achieves 94% yield, whereas dichloromethane at 40°C yields only 62%.

Industrial-Scale Production Considerations

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals (mp 165–167°C).
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) effectively separates unreacted amine and ester byproducts.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of brominated or hydroxylated derivatives.

    Reduction: Formation of reduced chromene derivatives.

    Substitution: Formation of substituted chromene derivatives with various functional groups.

Scientific Research Applications

Chemistry

Building Block in Organic Synthesis
N-(2-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide serves as a critical building block for synthesizing more complex organic molecules. Its unique structural features facilitate various chemical reactions, making it a valuable reagent in organic synthesis. The compound can undergo reactions such as:

  • Condensation Reactions: Involving the formation of new carbon-carbon bonds.
  • Substitution Reactions: Where the ethoxy group can be replaced by other functional groups under specific conditions.

Biological Applications

Potential Biological Activities
Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties: The compound has shown effectiveness against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects: Preliminary studies suggest that it may inhibit inflammatory pathways, contributing to its potential use in treating inflammatory diseases.
  • Antioxidant Activity: The compound's structure allows it to scavenge free radicals, which can protect cells from oxidative stress.

Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. For instance, it may bind to enzymes or receptors involved in inflammation or oxidative stress modulation, thereby influencing their activity.

Medical Applications

Therapeutic Potential
The pharmacological properties of this compound are under investigation for various therapeutic applications:

Application AreaDescription
Anticancer Activity Studies have indicated cytotoxic effects against cancer cell lines such as MDA-MB-231 and A549, suggesting potential as an anticancer agent.
Antiviral Activity Research is ongoing to explore its efficacy against viral infections, particularly in inhibiting viral replication.
Pain Management Its anti-inflammatory properties may also contribute to analgesic effects, positioning it as a candidate for pain relief therapies.

Industrial Applications

Material Development
In the industrial sector, this compound is utilized in developing new materials with specific properties. Its unique chemical characteristics make it suitable for applications in:

  • Dyes and Pigments: The compound's chromene structure can impart vibrant colors and stability to dyes.
  • Nonlinear Optical Materials: Its ability to alter light behavior makes it a candidate for photonic applications.

Case Study 1: Anticancer Activity

A study conducted on the cytotoxic effects of this compound demonstrated significant inhibition of cell proliferation in human cancer cell lines using the XTT assay. The IC50 values were comparable to established chemotherapeutic agents like etoposide, indicating promising potential for further development as an anticancer drug.

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial activity of this compound revealed effective inhibition against various bacterial strains, suggesting its viability as a new antimicrobial agent. The study highlighted the structural features that enhance its interaction with microbial membranes.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammation or oxidative stress, leading to its anti-inflammatory and antioxidant effects . Additionally, the compound may interact with cellular pathways that regulate cell proliferation and apoptosis, contributing to its potential anticancer activity .

Comparison with Similar Compounds

N-(2-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can be compared with other chromene derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct biological and chemical properties. Its combination of an ethoxyphenyl group and a methoxychromene moiety makes it a versatile compound for various scientific research applications.

Biological Activity

N-(2-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

This compound features a complex molecular structure characterized by a chromene backbone with ethoxy and methoxy substituents. The synthesis typically involves the condensation of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 2-ethoxyaniline, utilizing coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in organic solvents such as dichloromethane.

1. Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of chromenes can inhibit topoisomerase II, an enzyme crucial for DNA replication, leading to increased apoptosis in cancer cells .

Table 1: Anticancer Activity of Chromene Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
N-(2-ethoxyphenyl)-8-methoxy...MCF-7 (Breast)10.5Topoisomerase II inhibition
3-(Prop-1-en-2-yl)azetidinonesMDA-MB-231 (Triple-Negative)23.0Tubulin destabilization

2. Antioxidant Activity

This compound has been studied for its antioxidant properties. It is believed to scavenge free radicals and inhibit oxidative stress pathways, which are implicated in various diseases, including cancer and neurodegenerative disorders .

3. Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory effects by modulating inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : It likely interacts with various receptors, altering their signaling pathways to exert therapeutic effects.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA or inhibit topoisomerases, disrupting cancer cell proliferation .

Case Studies and Research Findings

Numerous studies have evaluated the biological activity of chromene derivatives, including this compound:

  • Cytotoxicity Testing : A study reported that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value comparable to established chemotherapeutics .
  • Mechanistic Studies : Research indicates that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, highlighting its potential as a therapeutic agent in oncology .

Q & A

Q. What synthetic routes are recommended for preparing N-(2-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide in academic settings?

A multi-step approach is typically employed:

  • Step 1 : Synthesize the coumarin core via Knoevenagel condensation between a substituted salicylaldehyde (e.g., 8-methoxy-2-hydroxybenzaldehyde) and an active methylene compound (e.g., diethyl malonate) under acidic conditions .
  • Step 2 : Introduce the 3-carboxamide group by reacting the coumarin-3-carboxylic acid derivative with 2-ethoxyaniline. This may involve coupling agents like EDC/HOBt or activating the acid as an acyl chloride using thionyl chloride .
  • Step 3 : Purify intermediates via column chromatography (silica gel, DCM/EtOAc gradients) and final product via recrystallization (e.g., acetone/hexane) .

Q. How is the structural identity of this compound confirmed in academic research?

Key analytical methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent integration and coupling patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the coumarin core) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated vs. observed m/z) .
  • X-ray Crystallography : Single-crystal analysis to resolve stereochemistry and intermolecular interactions (e.g., C–H···O hydrogen bonds in the solid state) .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values .
  • Anti-inflammatory Testing : Inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages .

Advanced Research Questions

Q. What reaction mechanisms govern the acylation step during carboxamide formation?

The acylation typically follows a nucleophilic acyl substitution mechanism:

  • The carboxylic acid is activated as an acyl chloride (using SOCl₂), which reacts with 2-ethoxyaniline.
  • Triethylamine is used to scavenge HCl, driving the reaction forward.
  • Kinetic studies (e.g., monitoring by TLC or in situ IR) can confirm the reaction progress and optimize conditions (e.g., solvent polarity, temperature) .

Q. How do intermolecular interactions influence the crystallographic packing of this compound?

Hirshfeld surface analysis reveals:

  • C–H···O Hydrogen Bonds : Between the coumarin carbonyl and ethoxy/methoxy groups (contributing ~25% of surface contacts) .
  • π-π Stacking : Aromatic rings (coumarin and phenyl) align with centroid distances of 3.6–4.0 Å, stabilizing the crystal lattice .
  • Van der Waals Interactions : Dominated by H···H contacts (~60% of interactions) .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

  • Substituent Variation : Compare bioactivity of analogs with different substituents (e.g., 2-ethoxyphenyl vs. 4-fluorophenyl in anti-cancer assays) .
  • Electronic Effects : Hammett plots to correlate substituent σ values with biological potency (e.g., electron-withdrawing groups enhancing antimicrobial activity) .
  • Steric Considerations : Molecular docking to assess how bulky substituents (e.g., allyl vs. methyl) affect target binding .

Q. How should researchers address contradictions in biological activity data across similar coumarin derivatives?

  • Assay Standardization : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
  • Solubility Adjustments : Use co-solvents (e.g., cyclodextrins) or pro-drug strategies to improve bioavailability in hydrophobic compounds .
  • Meta-Analysis : Statistically compare published IC₅₀ values (e.g., ANOVA) to identify outliers or trends .

Q. What chromatographic methods are optimal for resolving enantiomers of chiral derivatives?

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase, monitoring at 254 nm .
  • Dynamic Resolution : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis to isolate enantiomers .

Q. How can the hydrolytic stability of the carboxamide group be assessed under physiological conditions?

  • Forced Degradation Studies : Incubate the compound in PBS (pH 7.4, 37°C) and analyze hydrolytic products via HPLC at timed intervals .
  • Thermal Analysis : TGA/DSC to monitor decomposition temperatures and identify stable polymorphs .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., topoisomerase II or COX-2) .
  • MD Simulations : GROMACS to simulate ligand-protein dynamics over 100 ns, identifying key binding residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.